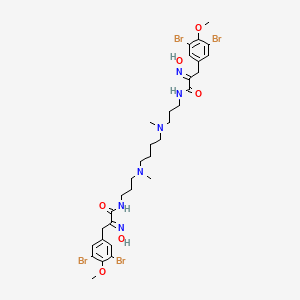
Cobimetinib-13C6 (racemate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobimetinib-13C6 (racemate) is a deuterium-labeled version of Cobimetinib, a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK). This compound is used primarily for research purposes, particularly in the study of cancer therapies. Cobimetinib itself is known for its role in inhibiting the MEK pathway, which is crucial in the regulation of cell division and survival .
Méthodes De Préparation
The preparation of Cobimetinib-13C6 (racemate) involves several synthetic steps. The process starts with (2S)-2-piperidinecarboxylic acid, which undergoes nitrification, hydrolysis, esterification, and Boc protection to produce an intermediate. This intermediate then undergoes addition, reduction, and cyclization reactions to form another intermediate, which is finally condensed with a side chain to produce Cobimetinib . The industrial production methods are designed to be economical and environmentally friendly, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Cobimetinib-13C6 (racemate) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Cobimetinib-13C6 (racemate) has a wide range of scientific research applications:
Mécanisme D'action
Cobimetinib-13C6 (racemate) exerts its effects by inhibiting the MEK1 and MEK2 proteins, which are upstream regulators of the extracellular signal-regulated kinase (ERK) pathway. This pathway is involved in the regulation of cell proliferation and survival. By inhibiting MEK1 and MEK2, Cobimetinib-13C6 (racemate) effectively blocks the ERK pathway, leading to reduced cell division and increased cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Cobimetinib-13C6 (racemate) is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Similar compounds include:
Trametinib: Another MEK inhibitor used in cancer therapy.
Binimetinib: A selective MEK inhibitor used in the treatment of melanoma.
Selumetinib: Used in the treatment of neurofibromatosis.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Propriétés
Formule moléculaire |
C21H21F3IN3O2 |
|---|---|
Poids moléculaire |
537.27 g/mol |
Nom IUPAC |
[3,4-difluoro-2-[(2-fluoro-4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone |
InChI |
InChI=1S/C21H21F3IN3O2/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17/h4-7,9,17,26-27,30H,1-3,8,10-11H2/i4+1,7+1,9+1,12+1,15+1,16+1 |
Clé InChI |
BSMCAPRUBJMWDF-RYKIASKTSA-N |
SMILES isomérique |
C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)N[13C]4=[13C]([13CH]=[13C]([13CH]=[13CH]4)I)F)O |
SMILES canonique |
C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12380325.png)
![(5R,8'R)-8'-hydroxy-6-methylspiro[7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][1,3]benzodioxole]-6'-one](/img/structure/B12380332.png)
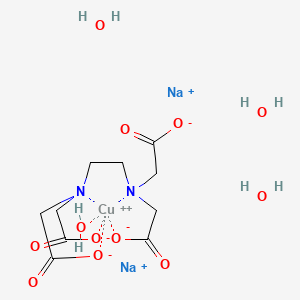

![5-[[(2R,3R,5R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12380338.png)
![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2S)-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(E)-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enoyl]amino]propanoyl]-methylamino]propanoyl]-methylamino]-3-phenylpropanoate](/img/structure/B12380348.png)
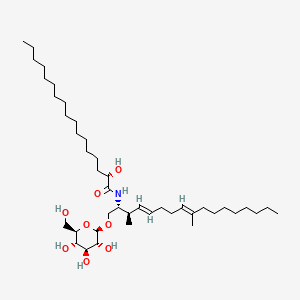
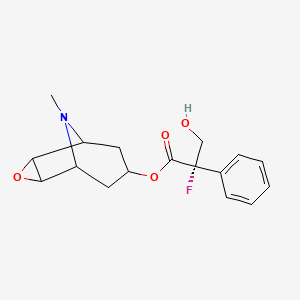
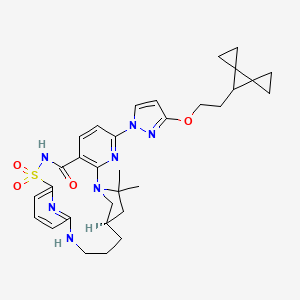
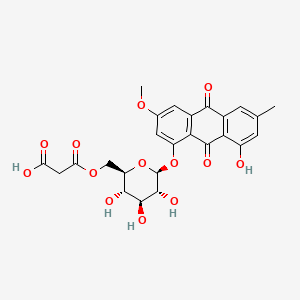

![2-[2-(2-Aminoethoxy)-4-[1-[[4-[tris[4-[[4-[3,4-bis(2-aminoethoxy)phenyl]pyridin-1-ium-1-yl]methyl]phenyl]methyl]phenyl]methyl]pyridin-1-ium-4-yl]phenoxy]ethanamine;tetrachloride](/img/structure/B12380401.png)
